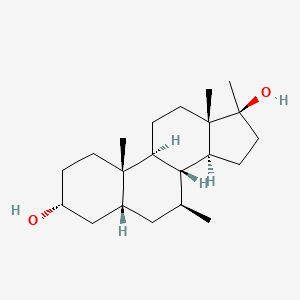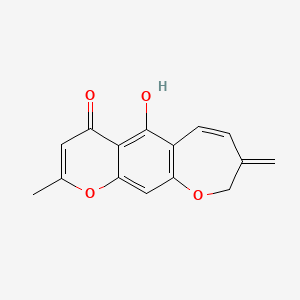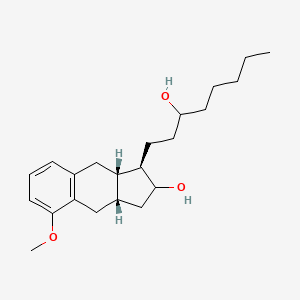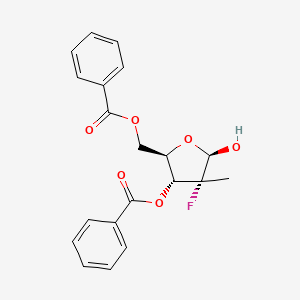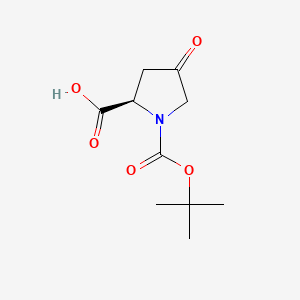
(R)-1-(叔丁氧羰基)-4-氧代吡咯烷-2-羧酸
描述
The tert-butoxycarbonyl (Boc) group is a protecting group often used in organic synthesis . It’s introduced into a molecule to protect a functional group from the influence of certain reactions. Once those reactions have been carried out, the Boc group can be removed to restore the functional group .
Synthesis Analysis
While specific synthesis methods for “®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid” are not available, the Boc group is typically introduced to a molecule through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base .
Molecular Structure Analysis
The Boc group has the formula C5H9O2 and a molecular weight of 101.12376 . Its structure includes a carbonyl group (C=O) and a tert-butyl group (C(CH3)3), linked by an oxygen atom .
Chemical Reactions Analysis
The Boc group can be removed from a molecule by an acid-catalyzed reaction, which is often carried out with trifluoroacetic acid . This reaction is commonly used in peptide synthesis, where the Boc group is used to protect amino groups .
Physical And Chemical Properties Analysis
The Boc group is a stable structure with a net charge of 0 . Its physical and chemical properties will depend on the specific molecule it’s part of.
科学研究应用
Deprotection of Amines
The compound is used in the deprotection of a variety of amines, including amino acid derivatives . A mild and efficient procedure is described for the removal of the tert-butoxycarbonyl (BOC) group using boron trifluoride etherate and molecular sieves in dichloromethane at room temperature .
High-Temperature BOC Deprotection
A method for high-temperature BOC deprotection of amino acids and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability, and demonstrated a beneficial effect .
IL-2 and IL-2R Targeting Strategies
Interleukin-2 (IL-2) and its receptor (IL-2R) are essential in orchestrating immune responses. Their function and expression in the tumor microenvironment make them attractive targets for immunotherapy, leading to the development of IL-2/IL-2R-targeted therapeutic strategies .
Diagnostic and Prognostic Markers
The pivotal roles of IL-2 and IL-2R in tumorigenesis shed light on their potential as diagnostic and prognostic markers .
Therapeutic Manipulation in Cancer
The compound underlines the necessity to balance the anti-tumor activity with regulatory T-cell expansion and evaluates strategies such as dose optimization and selective targeting for enhanced therapeutic effectiveness .
IL-2-Based Therapies
A deeper understanding of IL-2/IL-2R interactions within the tumor microenvironment is crucial for realizing the full potential of IL-2-based therapies .
作用机制
Target of Action
Compounds with the tert-butoxycarbonyl (boc) group are generally used as protecting groups in organic synthesis . They are introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Mode of Action
The mode of action of “®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid” is likely related to its role as a protecting group. The Boc group can be introduced into a variety of organic compounds, enabling selective reactions . A possible mechanism of action involves a nucleophilic substitution reaction through intramolecular hydrogen bonding .
Biochemical Pathways
The boc group plays a significant role in synthetic organic chemistry, and its introduction into organic compounds can influence various biochemical pathways .
Result of Action
The result of the action of “®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid” is likely the protection of functional groups in organic compounds, enabling selective reactions . In some cases, Boc-protected compounds have shown improved antibacterial activities .
Action Environment
The action of “®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid” can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. These factors can affect the stability of the Boc group and its ability to protect functional groups .
未来方向
The use of the Boc group in organic synthesis is a well-established technique, and it’s likely to continue being used due to its effectiveness and versatility . Future research may focus on developing new methods for introducing and removing the Boc group, as well as exploring its use in the synthesis of new compounds.
属性
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h7H,4-5H2,1-3H3,(H,13,14)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYGSXRXTIKGAJ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)C[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654649 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-oxo-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
364077-84-9 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-oxo-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


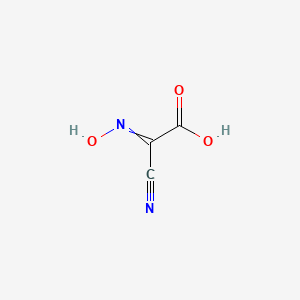




![N1-(5-Chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B580152.png)

